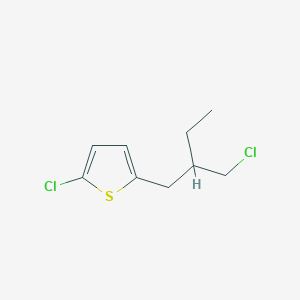
5-((Methylsulfonyl)methyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylsulfonyl)methyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidin-2-one derivatives, including 5-((Methylsulfonyl)methyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation in a chemical paste medium. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Methylsulfonyl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, palladium-catalyzed N-arylation reactions require aryl bromides, phosphine ligands, and bases in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .
Wissenschaftliche Forschungsanwendungen
5-((Methylsulfonyl)methyl)oxazolidin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-((Methylsulfonyl)methyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved tolerability.
Uniqueness
5-((Methylsulfonyl)methyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives. Its methylsulfonylmethyl group may influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C5H9NO4S |
|---|---|
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
5-(methylsulfonylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)3-4-2-6-5(7)10-4/h4H,2-3H2,1H3,(H,6,7) |
InChI-Schlüssel |
CWYIHSFAFGCXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1CNC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)





![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)

![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)



